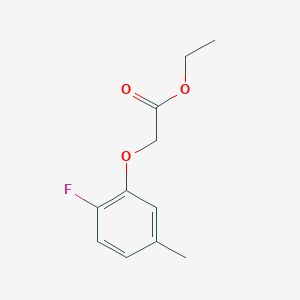

Ethyl 2-(2-fluoro-5-methyl-phenoxy)acetate

Overview

Description

Ethyl 2-(2-fluoro-5-methyl-phenoxy)acetate (EFMP) is an important synthetic intermediate used in the production of a variety of compounds, including pharmaceuticals, pesticides, and other specialty chemicals. EFMP has a wide range of applications in the scientific research field due to its unique properties and versatility.

Scientific Research Applications

Fluorinated o-Aminophenol Derivatives for Measurement of Intracellular pH :

- This study discusses the use of Ethyl 2-(2-fluoro-5-methyl-phenoxy)acetate derivatives as pH-sensitive probes, useful for measuring intracellular pH levels (Rhee, Levy, & London, 1995).

Corrosion Inhibition in Mild Steel :

- A derivative of Ethyl 2-(2-fluoro-5-methyl-phenoxy)acetate, specifically (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate (AE-1), has been investigated for its role in inhibiting corrosion in mild steel in hydrochloric acid solutions. This highlights its potential in materials science and industrial applications (Lgaz et al., 2017).

Synthesis of Zinquin Ester and Zinquin Acid, Zinc(II)-Specific Fluorescing Agents :

- The compound has been utilized in the synthesis of zinc(II)-specific fluorescing agents, indicating its relevance in biochemistry and molecular biology research (Mahadevan et al., 1996).

Synthesis and Analgesic-Antiinflammatory Activities :

- Ethyl 2-(2-fluoro-5-methyl-phenoxy)acetate is involved in the synthesis of compounds with potential analgesic and anti-inflammatory activities, suggesting its utility in the development of new pharmaceuticals (Agudoawu & Knaus, 2000).

Anti-inflammatory and Antimicrobial Agents :

- Derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity and antimicrobial testing, further underscoring its importance in medicinal chemistry (Karabasanagouda et al., 2008).

Electrosynthesis and Photochemical Applications :

- Ethyl 2-(2-fluoro-5-methyl-phenoxy)acetate is used in electrosynthesis and has applications in photochemical reactions, revealing its significance in organic chemistry and material sciences (Murakami, Ishii, & Fuchigami, 2004).

Preparation of Fluoroionophores :

- The compound has been used in the development of fluoroionophores, indicating its potential in the creation of specific metal recognizers and its application in analytical chemistry (Hong et al., 2012).

Mechanism of Action

Target of Action

Ethyl 2-(2-fluoro-5-methyl-phenoxy)acetate, like other esters, might interact with various enzymes in the body, particularly esterases, which are responsible for breaking down esters into their constituent alcohol and carboxylic acid .

Mode of Action

The interaction of Ethyl 2-(2-fluoro-5-methyl-phenoxy)acetate with its targets could involve the breaking of the ester bond, resulting in the release of 2-(2-fluoro-5-methyl-phenoxy)acetic acid and ethanol .

Biochemical Pathways

The breakdown products of Ethyl 2-(2-fluoro-5-methyl-phenoxy)acetate could potentially enter various biochemical pathways. For instance, ethanol is metabolized in the liver through alcohol dehydrogenase to acetaldehyde, which is further metabolized to acetic acid .

Pharmacokinetics

As an ester, Ethyl 2-(2-fluoro-5-methyl-phenoxy)acetate might be well-absorbed in the gastrointestinal tract following oral administration. It could be widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

The breakdown products could potentially cause various effects depending on their concentrations and the specific cells they interact with .

Action Environment

The action, efficacy, and stability of Ethyl 2-(2-fluoro-5-methyl-phenoxy)acetate could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, esterases, which might interact with this compound, are often sensitive to pH and temperature .

properties

IUPAC Name |

ethyl 2-(2-fluoro-5-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-3-14-11(13)7-15-10-6-8(2)4-5-9(10)12/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQOCJIESSBNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Tert-butylphenyl)sulfanyl]hexanoic acid](/img/structure/B1399984.png)

![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1399985.png)

![1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B1399989.png)

![1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1399991.png)

![1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1400003.png)

![2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid](/img/structure/B1400004.png)